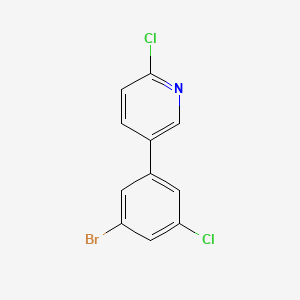
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a chloropyridine moiety. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 2-chloropyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function and activity. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine: Unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the chloropyridine moiety.
3-Bromo-5-chlorophenyl)(morpholino)methanone: Contains a morpholine ring instead of a pyridine ring.
3-Bromo-5-chlorosalicylaldehyde: Features a salicylaldehyde moiety instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of both a phenyl and pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H6BrCl2N |
|---|---|
Molecular Weight |
302.98 g/mol |
IUPAC Name |
5-(3-bromo-5-chlorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrCl2N/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H |
InChI Key |
UKFIAULFUVFBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















